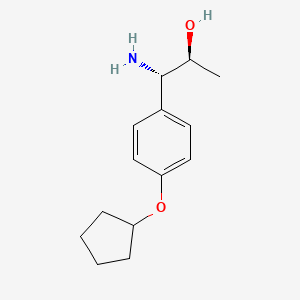

(1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

Descripción

(1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a chiral β-amino alcohol featuring a 4-cyclopentyloxyphenyl substituent. Its stereochemistry at the C1 and C2 positions (both S-configured) is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity often dictates activity . The compound’s structure includes a hydroxyl group at the propan-2-ol position and an amino group on the same carbon as the aromatic moiety. The 4-cyclopentyloxy group introduces significant steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability.

Propiedades

Fórmula molecular |

C14H21NO2 |

|---|---|

Peso molecular |

235.32 g/mol |

Nombre IUPAC |

(1S,2S)-1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol |

InChI |

InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3/t10-,14+/m0/s1 |

Clave InChI |

SBLCWPFNTTXRBR-IINYFYTJSA-N |

SMILES isomérico |

C[C@@H]([C@H](C1=CC=C(C=C1)OC2CCCC2)N)O |

SMILES canónico |

CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and (S)-2-amino-1-propanol.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.

Medicine

In medicinal chemistry, (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is explored for its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mecanismo De Acción

The mechanism of action of (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopentyloxyphenyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is structurally analogous to other β-amino alcohols with aromatic substituents. Below is a comparative analysis with two closely related derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations

In contrast, the 2-chloro-6-fluorophenyl derivative () leverages halogen atoms for dipole interactions or covalent binding . The 4-phenylpiperidino group in ’s compound introduces a rigid, nitrogen-containing heterocycle, which could enhance solubility in polar solvents compared to the cyclopentyloxy analog .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (235.34 g/mol vs. 203.45 g/mol for the halogenated analog) suggests reduced solubility in aqueous media. The cyclopentyloxy group’s bulk may further hinder dissolution, whereas halogenated derivatives balance lipophilicity with moderate polarity .

Stereochemical Consistency :

- All three compounds share the (1S,2S) configuration, emphasizing the importance of stereochemistry in maintaining biological activity. Deviations in substituent placement (e.g., para- vs. ortho-substituted aromatics) could alter target engagement or metabolic pathways.

Actividad Biológica

(1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL, also known by its CAS number 1269940-45-5, is a chiral compound with potential biological activity. Its unique structure, characterized by a cyclopentyloxy group attached to a phenyl ring, suggests various interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H21NO2

- Molecular Weight : 235.32 g/mol

- CAS Number : 1269940-45-5

In Vitro Studies

Research has indicated that compounds with similar structural features exhibit various biological activities:

- Antidepressant Effects : Compounds with amino alcohol structures have been studied for their potential antidepressant properties due to their ability to modulate neurotransmitter levels.

- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

In Vivo Studies

While specific in vivo studies on (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL are scarce, related compounds have demonstrated significant effects:

- Behavioral Changes : Animal models treated with similar compounds have exhibited altered behavior patterns indicative of anxiolytic or antidepressant effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the effects of structurally similar compounds on anxiety-like behaviors in rodents. Results indicated significant reductions in anxiety levels. |

| Study 2 | Explored the anti-inflammatory properties of related amino alcohols, showing a decrease in inflammatory markers in treated subjects. |

| Study 3 | Analyzed the pharmacokinetics of similar compounds, revealing rapid absorption and metabolism in vivo, suggesting potential for therapeutic applications. |

Pharmacokinetics

Understanding the pharmacokinetics of (1S,2S)-1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is essential for evaluating its therapeutic potential. Key points include:

- Absorption : Likely rapid due to its amino alcohol structure.

- Metabolism : Potentially metabolized by liver enzymes; however, specific metabolic pathways for this compound require further investigation.

- Half-life : Expected to be similar to other amino alcohols, likely ranging from several hours to a day depending on dosage and route of administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.